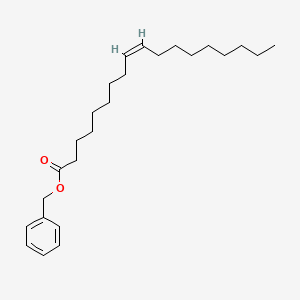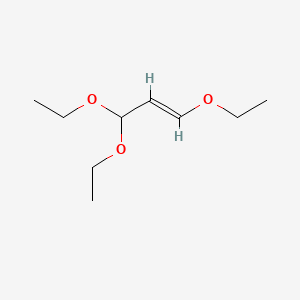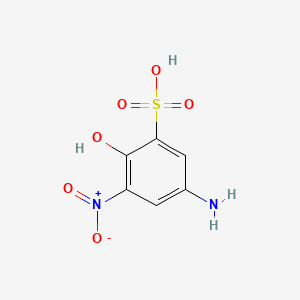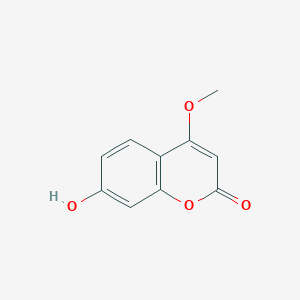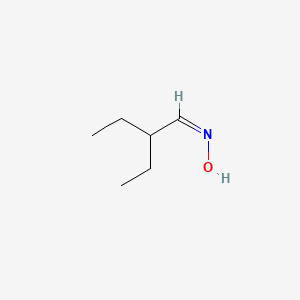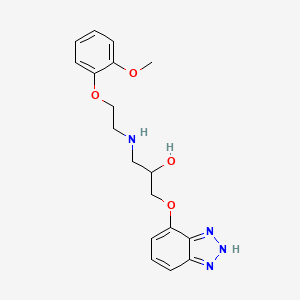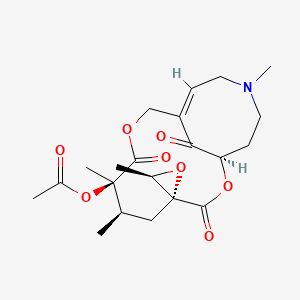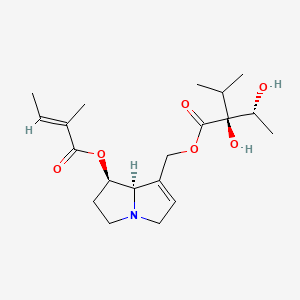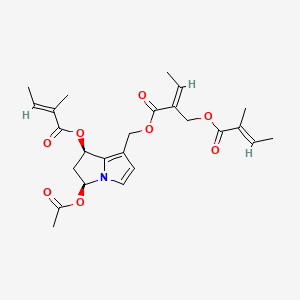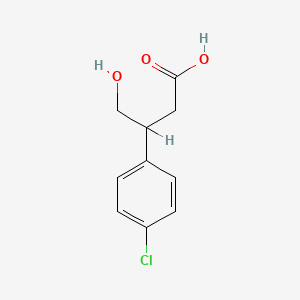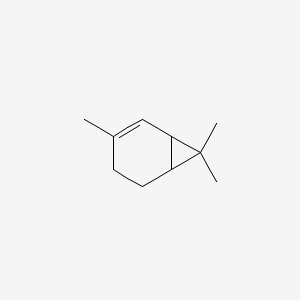
2-Carene
Vue d'ensemble
Description
2-Carene is a bicyclic monoterpene with the molecular formula C10H16. It is a naturally occurring compound found in the essential oils of various plants, such as pine, cedarwood, and rosemary . This compound is known for its pleasant aroma, reminiscent of turpentine, and is used in the fragrance industry. It is also a significant component in the production of other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Carene can be synthesized through the isomerization of 3-carene. This process involves the use of a sodium/o-chlorotoluene catalyst in a solvent-free environment, which has been shown to yield a high conversion rate and selectivity . The reaction conditions typically involve heating the reactants to facilitate the isomerization process.
Industrial Production Methods: Industrially, this compound is often obtained through the distillation of plant essential oils, particularly from pine trees. The process involves steam distillation of pine resin, followed by fractional distillation to isolate this compound . This method is preferred due to its efficiency and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Carene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone, which has been studied for its atmospheric implications .
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent for this compound.
Isomerization: Sodium/o-chlorotoluene catalyst is used for the isomerization of 3-carene to this compound.
Major Products Formed:
Applications De Recherche Scientifique
2-Carene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Carene involves its interaction with cellular membranes and metabolic pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes, leading to leakage of cellular contents and metabolic dysfunction . Additionally, it can bind to bacterial DNA, affecting its structure and function .
Comparaison Avec Des Composés Similaires
Uniqueness of 2-Carene: this compound is unique due to its specific isomerization properties and its role as a chiral building block in organic synthesis . Its distinct aroma and applications in the fragrance industry also set it apart from other similar compounds .
Propriétés
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJWOMJGCHRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858821 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-61-0 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
